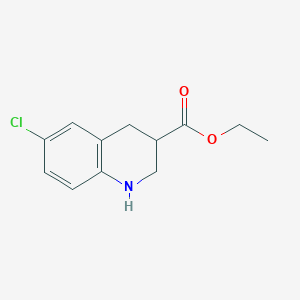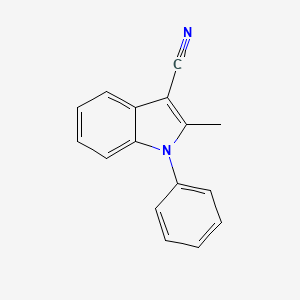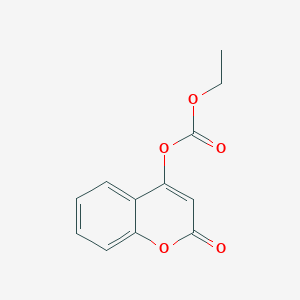
5-(6-Oxo-3,6-dihydro-9h-purin-9-yl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid is a chemical compound that belongs to the class of purine derivatives It is characterized by a purine ring structure attached to a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Pentanoic Acid Chain: The pentanoic acid chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the purine ring is replaced by the pentanoic acid moiety.
Industrial Production Methods
Industrial production of 5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the purine ring or the pentanoic acid chain.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the purine ring or the pentanoic acid chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with enzymes.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The purine ring structure allows it to mimic natural nucleotides, potentially inhibiting or modifying the activity of enzymes involved in nucleic acid metabolism. This can lead to various biological effects, including antiviral or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
Adenine: A naturally occurring purine base found in nucleic acids.
Guanine: Another purine base present in DNA and RNA.
Hypoxanthine: A purine derivative involved in nucleotide metabolism.
Uniqueness
5-(6-Oxo-3H-purin-9(6H)-yl)pentanoic acid is unique due to its specific structure, which combines a purine ring with a pentanoic acid chain. This structural feature allows it to interact with biological molecules in ways that other purine derivatives may not, potentially leading to unique biological activities and applications.
Propiedades
Número CAS |
34397-01-8 |
|---|---|
Fórmula molecular |
C10H12N4O3 |
Peso molecular |
236.23 g/mol |
Nombre IUPAC |
5-(6-oxo-1H-purin-9-yl)pentanoic acid |
InChI |
InChI=1S/C10H12N4O3/c15-7(16)3-1-2-4-14-6-13-8-9(14)11-5-12-10(8)17/h5-6H,1-4H2,(H,15,16)(H,11,12,17) |
Clave InChI |
ABJZKHIWSCOPDF-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(C(=O)N1)N=CN2CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


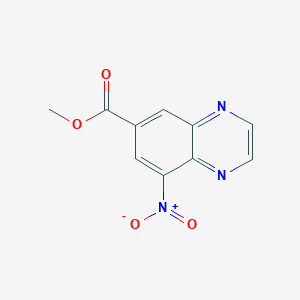


![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-chloro-](/img/structure/B11873432.png)

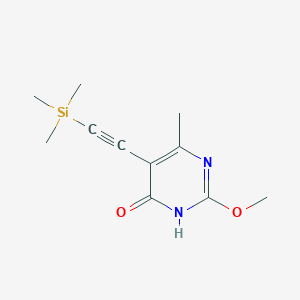
![3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)


![7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11873463.png)

